

Introduction: The Strategic Importance of Iodinated Benzamides

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Compound of Interest

Compound Name: *N*-(2-iodophenyl)-4-methoxybenzamide

CAS No.: 329939-01-7

Cat. No.: B1604876

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N-(2-iodophenyl)-4-methoxybenzamide belongs to a class of compounds, iodinated benzamides, that have garnered significant attention in medicinal chemistry. The benzamide scaffold is a privileged structure, frequently appearing in a wide array of pharmacologically active molecules. The introduction of an iodine atom to this core structure offers several strategic advantages in drug design and development.[1][2]

The presence of iodine can significantly modulate a compound's physicochemical properties, such as lipophilicity, which can in turn influence its pharmacokinetic profile. Furthermore, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for biological targets like protein kinases and other enzymes.[1] From a synthetic standpoint, the iodo group serves as a versatile handle for further molecular elaboration through various cross-coupling reactions.

Moreover, the availability of iodine radioisotopes makes iodinated compounds like **N-(2-iodophenyl)-4-methoxybenzamide** attractive candidates for the development of molecular imaging agents for techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[3]

Commercial Availability

For researchers requiring a readily available source of **N-(2-iodophenyl)-4-methoxybenzamide** for initial studies, several commercial suppliers offer this compound. A summary of a key supplier is provided below.

Supplier	Catalog Number	Purity	Additional Information
Chemspace	CSSB00000580603	In-Stock Building Blocks	Molecular Formula: C ₁₄ H ₁₂ INO ₂ , Molecular Weight: 353.16 g/mol [4]

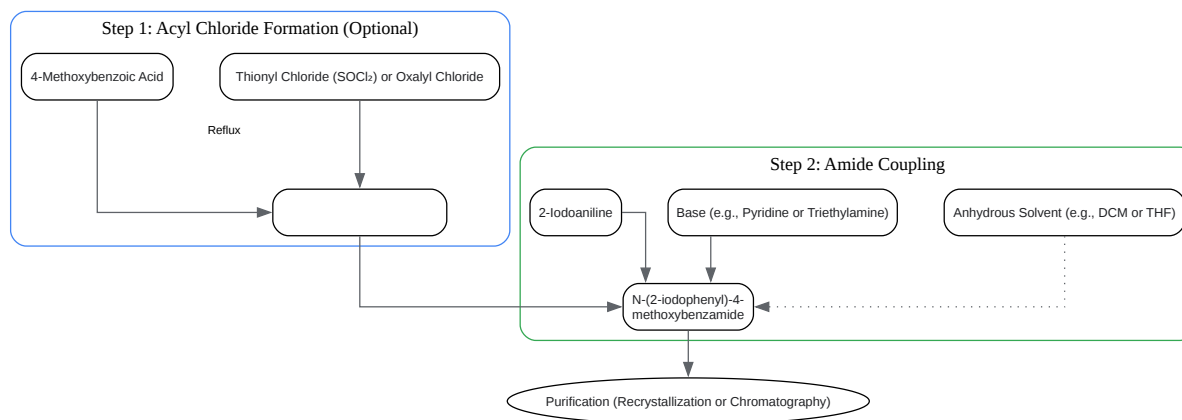
It is always recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Synthesis of N-(2-iodophenyl)-4-methoxybenzamide

The synthesis of **N-(2-iodophenyl)-4-methoxybenzamide** is typically achieved through an amide coupling reaction between 2-iodoaniline and 4-methoxybenzoyl chloride. This reaction is a standard transformation in organic synthesis, but careful control of reaction conditions is crucial for achieving high yield and purity.

Synthetic Workflow

The overall synthetic strategy is a two-step process if starting from 4-methoxybenzoic acid, or a single step if 4-methoxybenzoyl chloride is commercially available.



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Caption: Synthetic workflow for **N-(2-iodophenyl)-4-methoxybenzamide**.

Detailed Experimental Protocol

This protocol describes the synthesis of **N-(2-iodophenyl)-4-methoxybenzamide** from 2-iodoaniline and 4-methoxybenzoyl chloride.

Materials:

- 2-Iodoaniline
- 4-Methoxybenzoyl chloride
- Anhydrous Dichloromethane (DCM)
- Pyridine (or Triethylamine)

- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** To the stirred solution, add pyridine (1.2 equivalents) or triethylamine (1.2 equivalents) as an acid scavenger.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Acyl Chloride Addition:** Dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up:
 - Once the reaction is complete, dilute the mixture with additional DCM.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized **N-(2-iodophenyl)-4-methoxybenzamide**. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the 2-iodophenyl and 4-methoxyphenyl rings, a singlet for the methoxy group protons, and a broad singlet for the amide N-H proton. The aromatic region will likely display complex splitting patterns due to coupling between adjacent protons.
- ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the amide, the carbon bearing the iodine atom (at a relatively high field), the carbon attached to the methoxy group, the methoxy carbon itself, and the remaining aromatic carbons.

Predicted ¹H and ¹³C NMR Data:

Assignment	Predicted ¹ H NMR Chemical Shift (ppm)	Predicted ¹³ C NMR Chemical Shift (ppm)
Amide N-H	8.0 - 9.0 (broad s)	-
Aromatic C-H (iodophenyl)	6.8 - 7.9 (m)	120 - 140
Aromatic C-H (methoxyphenyl)	6.9 - 7.8 (m)	114 - 130
Methoxy O-CH ₃	~3.8 (s)	~55
Carbonyl C=O	-	~165
Aromatic C-I	-	~90
Aromatic C-O	-	~162
Aromatic C-N	-	~140

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amide)	3300 - 3500	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C=O Stretch (amide)	1640 - 1680	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium
C-N Stretch (amide)	1200 - 1350	Medium
C-O Stretch (ether)	1000 - 1300	Strong
C-I Stretch	500 - 600	Medium

Mass Spectrometry (MS)

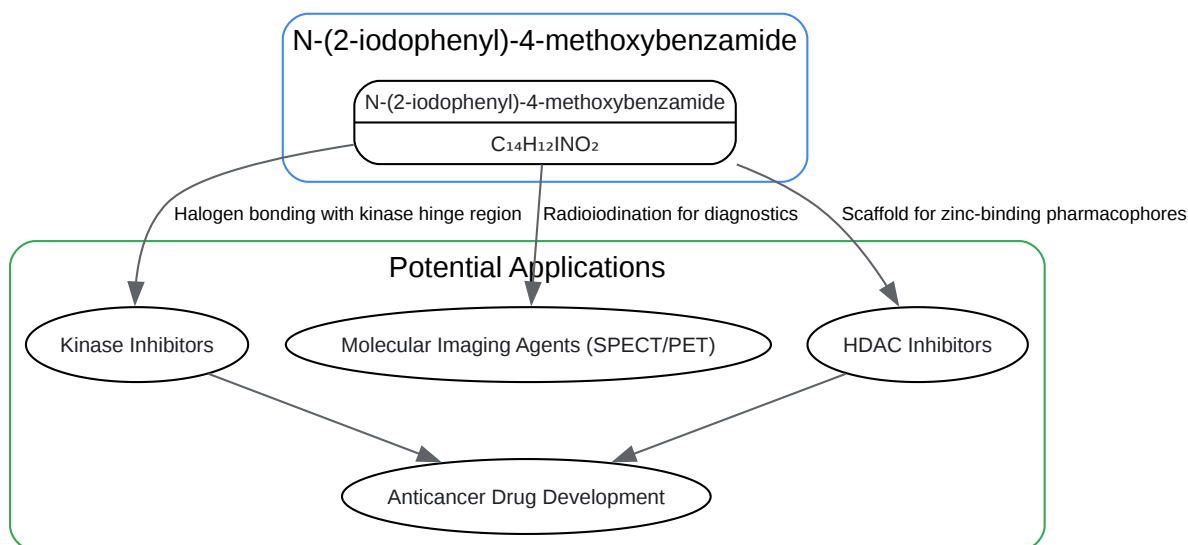
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data:

- Molecular Ion Peak $[M]^+$: $m/z \approx 352.9913$ (for $C_{14}H_{12}INO_2$)
- Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of iodine, the 4-methoxybenzoyl group, and the 2-iodophenyl group.

Applications in Drug Discovery and Development

The unique structural features of **N-(2-iodophenyl)-4-methoxybenzamide** make it a valuable scaffold for various applications in drug discovery.



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Caption: Potential applications of **N-(2-iodophenyl)-4-methoxybenzamide** in drug discovery.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5][6][7] The benzamide core is a common feature in many kinase inhibitors. The iodine atom in the ortho position can form specific halogen bonds with the hinge region of the kinase active site, potentially leading to high potency and selectivity. Further modification of the 4-methoxybenzamide portion can be explored to optimize interactions with other parts of the ATP-binding pocket.

Molecular Imaging Agents

The stable iodine atom in **N-(2-iodophenyl)-4-methoxybenzamide** can be replaced with a radioactive isotope, such as ^{123}I for SPECT or ^{124}I for PET imaging.[1][3] If this molecule or its derivatives show high affinity for a particular biological target (e.g., a receptor or enzyme) that is upregulated in a disease state, the radiolabeled version could serve as a valuable diagnostic tool. For instance, various iodinated benzamides have been successfully developed as imaging agents for dopamine D2 receptors and for melanoma.[8]

Histone Deacetylase (HDAC) Inhibitors

The *o*-aminobenzamide scaffold, a close structural relative of the N-(2-iodophenyl)amide moiety, is a known zinc-binding group found in several HDAC inhibitors.[3] HDACs are important targets in cancer therapy. **N-(2-iodophenyl)-4-methoxybenzamide** could serve as a starting point for the design of novel HDAC inhibitors, where the iodo and methoxy groups can be varied to fine-tune potency and selectivity.

Conclusion

N-(2-iodophenyl)-4-methoxybenzamide is a synthetically accessible and commercially available compound with significant potential for applications in medicinal chemistry and drug development. Its unique combination of a privileged benzamide scaffold, a versatile iodine handle, and a modulating methoxy group makes it an attractive starting point for the design of novel kinase inhibitors, molecular imaging agents, and other therapeutic agents. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research and exploration of this promising chemical entity.

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